molecular formula C14H23N5O2 B416931 8-Amino-3-methyl-7-octylpurine-2,6-dione

8-Amino-3-methyl-7-octylpurine-2,6-dione

Número de catálogo: B416931
Peso molecular: 293.36g/mol
Clave InChI: GKQQWIACELWCMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Amino-3-methyl-7-octylpurine-2,6-dione is a purine derivative characterized by:

  • A purine core with dione groups at positions 2 and 4.
  • Substituents: Methyl group at position 2. Octyl chain at position 6. Amino group at position 7.

This structure confers unique physicochemical properties, including moderate lipophilicity due to the octyl chain, which may influence solubility and membrane permeability.

Propiedades

Fórmula molecular

C14H23N5O2

Peso molecular

293.36g/mol

Nombre IUPAC

8-amino-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C14H23N5O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H2,15,16)(H,17,20,21)

Clave InChI

GKQQWIACELWCMJ-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C

SMILES canónico

CCCCCCCCN1C2=C(N=C1N)N(C(=O)NC2=O)C

Origen del producto

United States

Métodos De Preparación

Purine Backbone Functionalization

The synthesis of 8-amino-3-methyl-7-octylpurine-2,6-dione typically begins with functionalization of the purine core. Early methods adapted protocols from theophylline and caffeine derivatives, leveraging alkylation at the N-7 and N-9 positions. For instance, Goldner et al. (1966) demonstrated that 6-chloropyrimidine could serve as a precursor for theophylline analogs through sequential ammonolysis and alkylation. Applying this to 8-amino-3-methyl-7-octylpurine-2,6-dione, the N-7 position is alkylated using 1-bromooctane under basic conditions, while the N-3 methyl group is introduced via methylation with methyl iodide.

Key challenges in this step include regioselectivity and competing side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) enhances nucleophilicity at the N-7 position, favoring octyl group incorporation. However, excessive heating (>100°C) risks decomposition, necessitating precise temperature control.

Amino Group Installation at C-8

Introducing the amino group at the C-8 position historically relied on halogen displacement. As exemplified in US Patent 7,407,955, 8-bromo intermediates undergo nucleophilic substitution with ammonia or protected amines. For 8-amino-3-methyl-7-octylpurine-2,6-dione, this involves reacting 8-bromo-3-methyl-7-octylpurine-2,6-dione with aqueous ammonium hydroxide at 80–100°C for 12–24 hours. Yields here are moderate (50–65%) due to competing hydrolysis of the purine ring under prolonged basic conditions.

Catalytic Innovations in Modern Synthesis

Potassium Carbonate and Potassium Iodide Synergy

Recent advancements, such as those disclosed in WO2015107533A1, highlight the role of dual catalysts (K₂CO₃ and KI) in accelerating substitution reactions. In a representative procedure, 8-bromo-7-octyl-3-methylpurine-2,6-dione is reacted with (3R)-piperidin-3-amine dihydrochloride in n-butyl acetate at 85–125°C. The carbonate base deprotonates the amine, while iodide acts as a nucleophilic catalyst, reducing reaction time from 24 hours to 4–8 hours and improving yields to 75–85%.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃/KIn-Butyl acetate85–1254–875–85
NaOAcDMF1002450–65

Solvent Engineering for Enhanced Selectivity

The choice of solvent profoundly impacts reaction efficiency. Ester solvents like methyl isobutyl ketone (MIBK) and toluene facilitate phase separation during workup, minimizing byproduct contamination. For instance, post-reaction mixtures washed with MIBK at 15–45°C exhibit higher purity (>95%) compared to dichloromethane-based systems. Additionally, mixing ester solvents with dipolar aprotic solvents (e.g., DMF) enhances substrate solubility without compromising catalytic activity.

Protecting Group Strategies and Deprotection

Boc Protection of Amino Groups

To prevent undesired side reactions during alkylation, the C-8 amino group is often protected as a tert-butoxycarbonyl (Boc) derivative. This involves treating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C, achieving >90% protection efficiency. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane regenerates the free amine without degrading the purine core.

Salt Formation for Crystallization

Final purification frequently employs salt formation with chiral acids. For example, reacting the free base with D-tartaric acid in methanol-denatured alcohol mixtures induces crystallization, yielding high-purity (>99%) material. Optimal conditions involve maintaining the temperature at 35–75°C and using 10–20% denatured alcohol to modulate solubility.

Analytical and Process Optimization

Chromatographic Monitoring

Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) and UV detection at 254 nm remains standard for tracking reaction progress. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients provides quantitative purity assessments, with retention times typically around 8–10 minutes.

Scaling Considerations

Industrial-scale synthesis demands solvent recovery and waste minimization. Patent WO2015107533A1 exemplifies this by recycling n-butyl acetate through distillation, reducing material costs by 30%. Additionally, substituting methylene dichloride with ethyl acetate in extraction steps aligns with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydro derivatives.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dihydro derivatives with hydroxyl groups.

    Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

8-Amino-3-methyl-7-octylpurine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 8-Amino-3-methyl-7-octylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

Structural Analogues of Purine-2,6-dione Derivatives

Key structural variations among purine-2,6-dione derivatives include substituent positions (R3, R7, R8) and chain lengths, which significantly impact bioactivity and pharmacokinetics.

Table 1: Structural and Physicochemical Comparison
Compound Name R3 R7 R8 Molecular Formula Molecular Weight Key Features
8-Amino-3-methyl-7-octylpurine-2,6-dione Methyl Octyl Amino C₁₄H₂₃N₅O₂ 317.37 g/mol High lipophilicity from octyl chain
8-Amino-1,3-dimethylpurine-2,6-dione (Theophylline analog) Methyl H Amino C₇H₇N₅O₂ 193.16 g/mol Lower lipophilicity; caffeine analog
8-Amino-7-isobutyl-1,3-dimethylpurine-2,6-dione Methyl Isobutyl Amino C₁₁H₁₇N₅O₂ 251.29 g/mol Moderate lipophilicity
8-(Ethylamino)-3-methyl-7-pentylpurine-2,6-dione Methyl Pentyl Ethylamino C₁₃H₂₁N₅O₂ 279.34 g/mol Intermediate chain length at R7
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octylpurine-2,6-dione Methyl Octyl Aryl-substituted amino C₂₂H₃₀N₅O₃ 420.51 g/mol Enhanced aromatic interactions

Key Observations :

  • Lipophilicity : The octyl chain at R7 in the target compound increases hydrophobicity compared to shorter chains (e.g., pentyl or isobutyl) .
  • Amino Group Modifications: Substitution at R8 with aryl groups (e.g., 4-methoxybenzyl) may enhance target binding via π-π interactions .
Antiproliferative Activity
  • Benzoacridine-5,6-dione derivatives (e.g., compound 6b) exhibit IC₅₀ values of 5.4–47.99 μM against MCF-7 breast cancer cells, attributed to quinone-mediated redox cycling .
  • Ergost-25-ene-3,6-dione, a triterpenoid dione, shows higher binding affinity than doxorubicin in BRCA1-targeted breast cancer models .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The octyl chain in the target compound likely reduces aqueous solubility compared to analogs with shorter alkyl chains (e.g., pentyl or methyl) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.